Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Antiviral Research Hepatitis B Medicinal Chemistry

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a strategic fluorinated pyrrole building block with a unique 3-fluoro substitution that delivers distinct electronic and steric effects unattainable with H, Cl, or Br analogs. Validated as a key fragment in potent HBV drug candidates, this compound offers a direct entry to a proven antiviral pharmacophore. With optimized lipophilicity (XLogP 1.4) and demonstrated scalable synthesis at high purity, it is the ideal choice for medicinal chemistry teams transitioning from hit identification to lead optimization. Ensure batch-to-batch consistency for robust SAR and in vivo data.

Molecular Formula C7H8FNO2
Molecular Weight 157.14 g/mol
CAS No. 168102-05-4
Cat. No. B068980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-1H-pyrrole-2-carboxylate
CAS168102-05-4
Molecular FormulaC7H8FNO2
Molecular Weight157.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN1)F
InChIInChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3
InChIKeyXKAWEJUJIOUTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Fluoro-1H-Pyrrole-2-Carboxylate (CAS 168102-05-4): A Strategic Fluorinated Pyrrole Building Block for Medicinal Chemistry and Antiviral Research


Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (CAS 168102-05-4) is a fluorinated heterocyclic building block belonging to the pyrrole-2-carboxylate ester class. It is characterized by the strategic placement of a fluorine atom at the 3-position of the pyrrole ring, a modification known to modulate electronic properties, metabolic stability, and lipophilicity in drug candidates [1]. This compound has been specifically identified as a key fragment in the synthesis of potent drug candidates targeting the Hepatitis B virus (HBV), underscoring its significance in antiviral drug discovery pipelines [2].

Why Ethyl 3-Fluoro-1H-Pyrrole-2-Carboxylate Cannot Be Simply Substituted with Other Halogenated or Non-Halogenated Pyrrole Analogs


The substitution of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with other seemingly similar pyrrole-2-carboxylate analogs, such as the non-halogenated, 3-chloro, or 3-bromo derivatives, is not scientifically or commercially equivalent. The unique size and high electronegativity of the fluorine atom at the 3-position induce distinct electronic and steric effects that are not replicated by hydrogen or larger halogens [1]. These properties directly impact the compound's reactivity in downstream synthetic transformations, its physicochemical profile (including lipophilicity), and ultimately the pharmacological attributes of the final drug candidates into which it is incorporated. The evidence below quantifies these critical differences, establishing the specific, verifiable advantages of the 3-fluoro analog over its closest in-class comparators.

Quantitative Differentiation Evidence for Ethyl 3-Fluoro-1H-Pyrrole-2-Carboxylate Against Closest Analogs


Validated Role as a Key Fragment in Potent HBV Drug Candidates

This compound is explicitly documented as a 'key fragment' for the synthesis of potent drug candidates targeting Hepatitis B virus. This designation is not a general claim but is based on its specific structural role in an advanced pharmaceutical pipeline [1]. The scalable synthesis reported for this specific scaffold further confirms its importance as a selected intermediate over other analogs.

Antiviral Research Hepatitis B Medicinal Chemistry Drug Discovery

Physicochemical Differentiation: Optimal Lipophilicity for Drug-Likeness

The fluorine substitution at the 3-position modulates lipophilicity to a value (XLogP3 1.4) that is more favorable for drug-likeness compared to non-halogenated and other halogenated analogs. A higher XLogP, as seen with the chloro (2.8) and bromo (2.1) analogs, is associated with increased non-specific binding and potential toxicity, while a lower value can limit membrane permeability.

Physicochemical Properties Drug Design Lipophilicity ADME

Scalable Synthesis with Validated High Purity for Research and Development

A practical and scalable synthetic route has been developed and demonstrated for this specific compound, yielding the target in good overall yield and excellent purity (99%). This contrasts with the more limited or non-scalable synthetic information available for other 3-halogenated analogs.

Process Chemistry Synthetic Methodology Scale-up Purity Analysis

High-Impact Research and Industrial Applications for Ethyl 3-Fluoro-1H-Pyrrole-2-Carboxylate


Synthesis of Novel Antiviral Agents Targeting Hepatitis B Virus (HBV)

This compound is the validated starting material for constructing potent drug candidates against HBV. Its procurement is justified for medicinal chemistry teams focused on replicating or expanding upon the published HBV program, as it provides a direct entry point to a proven pharmacophore [1].

Structure-Activity Relationship (SAR) Studies for Fluorinated Heterocycles

The compound's unique lipophilicity profile (XLogP 1.4) and the electronic influence of the fluorine atom make it a critical tool for SAR investigations. Researchers can use this building block to systematically probe the effect of the 3-fluoro substituent on target binding, metabolic stability, and overall pharmacokinetic properties compared to H, Cl, or Br analogs [2][3].

Multi-Gram Scale-Up for Lead Optimization and Preclinical Studies

Given the demonstrated scalable synthesis and attainment of 99% purity, this compound is an ideal choice for projects moving from hit identification to lead optimization. Its reliable supply and high quality mitigate the risk of batch-to-batch variability, which is critical for generating robust in vitro and in vivo pharmacology data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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